molecular formula C12H15NSn B11835753 Isoquinoline, 1-(trimethylstannyl)- CAS No. 83629-90-7

Isoquinoline, 1-(trimethylstannyl)-

Cat. No.: B11835753
CAS No.: 83629-90-7
M. Wt: 291.96 g/mol
InChI Key: ROISYCDJAILXAK-UHFFFAOYSA-N
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Description

Isoquinoline, 1-(trimethylstannyl)- is a derivative of isoquinoline, a heterocyclic aromatic organic compound Isoquinoline itself is a structural isomer of quinoline and is composed of a benzene ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isoquinoline derivatives, including 1-(trimethylstannyl)-isoquinoline, can be achieved through several methods. One common approach involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials under acidic conditions to produce isoquinolines . Another method involves the use of metal catalysts, such as palladium or copper, to facilitate the coupling and cyclization reactions necessary to form the isoquinoline structure .

Industrial Production Methods

Industrial production of isoquinoline derivatives often involves the use of efficient catalytic processes to ensure high yields and purity. For example, the use of palladium-catalyzed coupling reactions followed by copper-catalyzed cyclization has been shown to produce isoquinolines in excellent yields and short reaction times . These methods are scalable and can be adapted for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Isoquinoline, 1-(trimethylstannyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The trimethylstannyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of isoquinoline derivatives include strong acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and oxidizing agents (e.g., potassium permanganate). Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations .

Major Products

The major products formed from the reactions of isoquinoline, 1-(trimethylstannyl)- depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized isoquinoline derivatives, while substitution reactions can introduce different functional groups into the isoquinoline structure .

Mechanism of Action

Comparison with Similar Compounds

Isoquinoline, 1-(trimethylstannyl)- can be compared with other similar compounds, such as quinoline and other isoquinoline derivatives. Other similar compounds include various substituted isoquinolines, which may have different functional groups attached to the isoquinoline core .

List of Similar Compounds

  • Quinoline
  • 1-Benzylisoquinoline
  • Tetrahydroisoquinoline
  • Fluorinated isoquinolines

These compounds share structural similarities with isoquinoline, 1-(trimethylstannyl)- but may have different chemical properties and applications .

Properties

CAS No.

83629-90-7

Molecular Formula

C12H15NSn

Molecular Weight

291.96 g/mol

IUPAC Name

isoquinolin-1-yl(trimethyl)stannane

InChI

InChI=1S/C9H6N.3CH3.Sn/c1-2-4-9-7-10-6-5-8(9)3-1;;;;/h1-6H;3*1H3;

InChI Key

ROISYCDJAILXAK-UHFFFAOYSA-N

Canonical SMILES

C[Sn](C)(C)C1=NC=CC2=CC=CC=C21

Origin of Product

United States

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